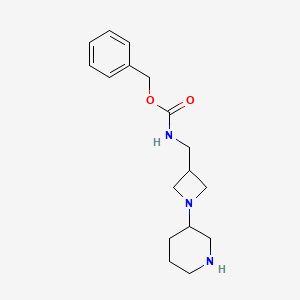

Benzyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamate

Description

Properties

IUPAC Name |

benzyl N-[(1-piperidin-3-ylazetidin-3-yl)methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2/c21-17(22-13-14-5-2-1-3-6-14)19-9-15-11-20(12-15)16-7-4-8-18-10-16/h1-3,5-6,15-16,18H,4,7-13H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKIDDUUNNYQDEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N2CC(C2)CNC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10662592 | |

| Record name | Benzyl {[1-(piperidin-3-yl)azetidin-3-yl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131594-91-6 | |

| Record name | Benzyl {[1-(piperidin-3-yl)azetidin-3-yl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamate typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 3-aminopropanol derivative.

Introduction of the Piperidine Moiety: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the azetidine intermediate.

Carbamate Formation: The final step involves the reaction of the azetidine-piperidine intermediate with benzyl chloroformate to form the benzyl carbamate group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidine or azetidine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with new alkyl or acyl groups.

Scientific Research Applications

Benzyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamate has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.

Biological Studies: The compound can be used to study the interactions of azetidine and piperidine derivatives with biological targets.

Chemical Biology: It serves as a probe to investigate the mechanisms of action of related compounds.

Industrial Chemistry:

Mechanism of Action

The mechanism of action of Benzyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s azetidine and piperidine rings may interact with active sites or binding pockets, leading to modulation of biological activity. The benzyl carbamate group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Research Findings and Implications

- Ring Size Effects : Replacing piperidine (6-membered) with pyrrolidine (5-membered) in Compound C reduces steric hindrance but increases ring strain, altering receptor binding kinetics .

- Functional Groups : Electrophilic substituents (e.g., chloroacetyl in Compound B) enhance reactivity but may limit in vivo stability compared to the target’s carbamate .

- Chirality: Compound A’s L-valyl group highlights the importance of stereochemistry in biological activity, a factor less pronounced in the target compound .

Biological Activity

Benzyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamate is a synthetic organic compound characterized by its unique structure that combines azetidine and piperidine rings. Its molecular formula is , and it has garnered attention for its potential biological activities, particularly in medicinal chemistry and biological studies.

Chemical Structure and Properties

- Molecular Formula :

- Molar Mass : 303.4 g/mol

- CAS Number : 1131594-91-6

- Storage Conditions : Recommended at 2-8°C

The compound's structure features a benzyl carbamate group, contributing to its stability and bioavailability, which are critical for its biological activity.

The biological activity of Benzyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamate is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The azetidine and piperidine rings may engage with active sites or binding pockets, facilitating modulation of various biological processes. The benzyl carbamate moiety enhances the compound's pharmacological profile by improving solubility and stability.

Pharmacological Studies

Research indicates that this compound can act as a significant modulator in various biological assays:

- Antagonistic Activity : Similar compounds have shown potent antagonism towards CC chemokine receptors, highlighting the potential of Benzyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamate in inflammatory responses .

- Inhibition Studies : Inhibitory effects have been observed in related compounds targeting enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Benzyl ((1-(pyrrolidin-3-yl)azetidin-3-yl)methyl)carbamate | Pyrrolidine ring | Antagonistic properties similar to piperidine variant |

| Benzyl ((1-(piperidin-3-yl)azetidin-3-yl)ethyl)carbamate | Ethyl group | Enhanced metabolic stability compared to methyl variant |

This table illustrates how variations in the substituents can influence the biological activity of related compounds.

Study on CCR Antagonists

A study focused on benzyl-piperidines revealed that modifications to the piperidine ring significantly influenced the binding affinity to CCR3 receptors. The introduction of N-(ureidoalkyl) substituents improved binding potency from micromolar to low nanomolar concentrations, emphasizing the importance of structural optimization in drug design .

Inhibition of Enzymatic Activity

Another research highlighted the inhibition of acetyl-CoA carboxylase (ACC), an enzyme critical for fatty acid metabolism. Compounds similar to Benzyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamate demonstrated IC50 values indicating effective inhibition, which could lead to therapeutic strategies for managing metabolic syndrome .

Toxicological Assessment

Toxicity profiles for compounds like Benzyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamate are essential for understanding their safety in clinical applications. Data from predictive toxicology resources indicate that while the compound has favorable pharmacokinetic properties, further studies are required to fully elucidate its safety profile.

Q & A

Q. Key Data :

| Parameter | Value/Procedure |

|---|---|

| Solvent (Coupling) | Dichloromethane, THF |

| Base | Triethylamine |

| Yield Optimization | Continuous flow reactors (industrial scale) |

Basic: How is this compound chemically characterized in research settings?

Methodological Answer:

Characterization involves:

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks to distinguish azetidine (δ ~3.0–4.0 ppm) and piperidine protons (δ ~1.5–2.5 ppm). Carbamate carbonyls appear at ~155–160 ppm in ¹³C NMR .

- Mass Spectrometry (ESI-MS) : Confirm molecular weight (303.4 g/mol) and fragmentation patterns .

- Chromatography :

Q. Key Data :

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₃N₃O₂ |

| CAS Number | 883547-28-2 |

| IUPAC Name | Benzyl N-[(1-piperidin-3-ylazetidin-3-yl)methyl]carbamate |

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) :

- Respiratory : Use NIOSH-approved P95 respirators for dust control; OV/AG/P99 for higher exposure .

- Skin/Eyes : Nitrile gloves, chemical-resistant lab coats, and safety goggles .

- Ventilation : Local exhaust ventilation to limit airborne concentrations .

- Spill Management : Avoid dust generation; collect spills in sealed containers using non-sparking tools .

Q. Key Hazard Data :

| Hazard Category | GHS Classification |

|---|---|

| Acute Toxicity (Oral) | Category 4 (H302) |

| Skin Irritation | Category 2 (H315) |

| Respiratory Irritation | Category 3 (H335) |

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Structural Modifications :

- Piperidine/Azetidine Rings : Introduce substituents (e.g., methyl, fluoro) to assess steric/electronic effects on target binding .

- Carbamate Group : Replace benzyl with alternative aryl groups to evaluate pharmacokinetic properties (e.g., metabolic stability) .

- Biological Assays :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with IC₅₀ determination .

- Receptor Binding : Radioligand displacement assays (e.g., for neurological targets) .

Example SAR Finding :

The carbamate group’s hydrophobicity enhances blood-brain barrier penetration, while azetidine rigidity improves target selectivity .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

- Experimental Replication :

- Standardize assay conditions (e.g., cell lines, enzyme sources, buffer pH) to minimize variability .

- Data Triangulation :

- Compare results across orthogonal assays (e.g., enzymatic vs. cellular assays) .

- Use molecular docking to rationalize discrepancies in binding affinities (e.g., protonation state of piperidine nitrogen at physiological pH) .

- Meta-Analysis :

- Apply statistical tools (e.g., ANOVA) to identify outliers in IC₅₀ values across studies .

Case Study :

Discrepancies in IC₅₀ for acetylcholinesterase inhibition (5–50 µM) were attributed to differences in substrate concentrations and enzyme sources .

Advanced: How to assess the compound’s stability under varying experimental conditions?

Methodological Answer:

- Forced Degradation Studies :

- Thermal Stability :

- Use thermogravimetric analysis (TGA) to determine decomposition temperature .

- Light Sensitivity :

Q. Key Stability Data :

| Condition | Observation |

|---|---|

| pH 7.4 (37°C, 24h) | <5% degradation |

| UV Light (300–400 nm) | Significant carbamate cleavage |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.